molecular formula C25H36O3 B14580008 Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)- CAS No. 61365-58-0

Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)-

Cat. No.: B14580008
CAS No.: 61365-58-0
M. Wt: 384.6 g/mol
InChI Key: CYOMIUYUQGOXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of phenol with diethoxyphenylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize the efficiency and minimize the production of by-products. Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic group can be substituted with various electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Quinones, hydroquinones.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated phenols, nitrophenols, alkylated phenols.

Scientific Research Applications

Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antibacterial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties and used in various industrial applications.

    Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl: Another phenolic compound with similar structural features and used in the synthesis of polymers and resins.

Uniqueness

Phenol, 4-(diethoxyphenylmethyl)-2,6-bis(1,1-dimethylethyl)- is unique due to the presence of the diethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

61365-58-0

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[diethoxy(phenyl)methyl]phenol

InChI

InChI=1S/C25H36O3/c1-9-27-25(28-10-2,18-14-12-11-13-15-18)19-16-20(23(3,4)5)22(26)21(17-19)24(6,7)8/h11-17,26H,9-10H2,1-8H3

InChI Key

CYOMIUYUQGOXSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.